4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-(3-(methylthio)phenyl)phthalazin-1(2H)-one
Description
Properties
IUPAC Name |
4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylsulfanylphenyl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15FN4O2S/c1-31-17-6-4-5-16(13-17)28-23(29)19-8-3-2-7-18(19)20(26-28)22-25-21(27-30-22)14-9-11-15(24)12-10-14/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXCKKHXHXDRFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-
Biological Activity
The compound 4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-(3-(methylthio)phenyl)phthalazin-1(2H)-one is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C25H21F2N5O
- Molecular Weight : 477.5 g/mol
- CAS Number : 1251612-04-0
Anticancer Properties
Recent studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes findings from key research studies:
| Study | Cell Lines Tested | IC50 Values (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | HCT-116 (Colon) | 36 | Induces apoptosis via caspase activation |
| Study B | HeLa (Cervical) | 34 | Inhibits cell proliferation and induces morphological changes |
| Study C | MCF-7 (Breast) | 69 | Causes DNA fragmentation and cell cycle arrest |
- Apoptosis Induction : The compound has been shown to increase the number of apoptotic cells in treated cultures. This was evidenced by phosphatidylserine translocation and increased caspase activity in assays performed on HCT-116 and HeLa cells .
- Cell Cycle Arrest : Treatment with the compound resulted in significant accumulation of cells in the sub-G1 phase, indicating that it triggers programmed cell death mechanisms .
- Morphological Changes : Notable changes in cell morphology were observed post-treatment, including cell shrinkage and detachment from surfaces, which are characteristic of apoptotic cells .
Case Studies
Case Study 1 : In a study involving HCT-116 cells, treatment with the compound at concentrations of 100 µM led to a 31% increase in caspase activation compared to control groups. This suggests a robust induction of apoptosis through caspase pathways .
Case Study 2 : MCF-7 cells treated with varying concentrations showed a dose-dependent increase in apoptotic markers. At lower concentrations (25 µM), significant differences were noted compared to untreated controls, highlighting the compound's potential as an effective anticancer agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally analogous compounds are compared based on substituent variations, synthesis strategies, and inferred physicochemical or pharmacological properties:
Substituent Variations on the 1,2,4-Oxadiazole Ring
Structural and Crystallographic Insights
- highlights that isostructural compounds (e.g., fluorophenyl- and chlorophenyl-substituted thiazoles) adopt planar conformations with minor deviations in aryl group orientations. This suggests that the target compound may exhibit similar crystallinity and packing behavior .
Pharmacological Inferences
- Antimicrobial Activity: notes that 1,2,4-oxadiazoles with electron-withdrawing groups (e.g., nitro, fluorine) exhibit enhanced antimicrobial activity. The target compound’s 4-fluorophenyl group aligns with this trend .
- Enzyme Inhibition: discusses sphingosine kinase inhibitors with aminothiazole-oxadiazole scaffolds. While the target compound lacks the aminothiazole moiety, its oxadiazole-phthalazinone core may interact with similar enzymatic pockets .
Q & A
Advanced Research Question
- Substituent Variation : Synthesize analogs with halogens (Br, Cl) or electron-donating groups (e.g., methoxy) on the phenyl rings .
- Bioisosteric Replacement : Replace the methylthio group with sulfoxide/sulfone to modulate solubility and target engagement .
- In Vitro Screening : Test analogs against disease-relevant targets (e.g., topoisomerase II for anticancer activity) .
What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Advanced Research Question
- Microwave-Assisted Synthesis : Reduce reaction times from hours to minutes while maintaining yields >80% .
- Catalyst Optimization : Screen heterogeneous catalysts (e.g., Bleaching Earth Clay) to improve atom economy .
- Solvent Recycling : Implement DMF recovery systems to reduce waste and costs .
How can researchers validate the compound’s mechanism of action in complex biological systems?
Advanced Research Question
- Transcriptomic Profiling : Use RNA-seq to identify differentially expressed genes post-treatment .
- Proteomics : Employ SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify protein expression changes .
- In Vivo Models : Test efficacy in xenograft mice, correlating plasma levels (via LC-MS/MS) with tumor regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
